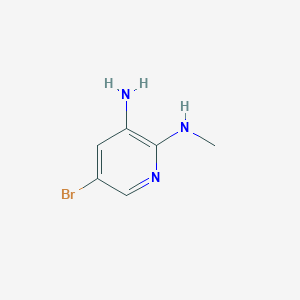

5-Bromo-N2-methylpyridine-2,3-diamine

Overview

Description

5-Bromo-N2-methylpyridine-2,3-diamine is a useful research compound. Its molecular formula is C6H8BrN3 and its molecular weight is 202.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Supramolecular Chemistry and Organometallics

5-Bromo-N2-methylpyridine-2,3-diamine plays a role in the study of noncovalent supramolecular complexes. Specifically, its derivatives like 2-bromo-5-methylpyridine have been used in research involving chiral BINAP palladium(II) and platinum(II) bis(phosphane) complexes. These studies contribute to understanding the dynamics of chiral polygons and polyhedra in organometallic chemistry (Fuss, Siehl, Olenyuk, & Stang, 1999).

2. Medicinal Chemistry

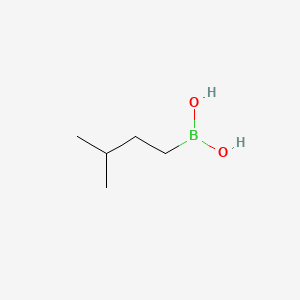

This compound is integral in the development of novel pyridine-based derivatives with potential medicinal applications. Research has focused on synthesizing a series of these derivatives via Suzuki cross-coupling reactions, exploring their biological activities such as anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

3. Material Science

In material science, derivatives of this compound are used as intermediates for synthesizing pentasubstituted pyridines. These compounds are valuable for their potential use in medicinal chemistry as building blocks (Wu, Porter, Frennesson, & Saulnier, 2022).

4. Synthetic Chemistry

In synthetic chemistry, this compound is utilized for creating more complex ligands through metal-catalyzed coupling reactions. Research in this area focuses on the synthesis of 5,5′-dibromo-2,2′-bipyridine and 5-bromo-2,2′-bipyridine, which are then used to create more complex molecular structures (D'Souza, Leigh, Papmeyer, & Woltering, 2012).

5. Biological Studies

Interestingly, this compound has been involved in biological studies, particularly in understanding the effects of Bromodeoxyuridine (5-bromo-2′-deoxyuridine, BrdU), a related compound, on neural stem cells. It's shown that exposure to BrdU can lead to loss of global DNA methylation and result in astrocytic differentiation, indicating significant biological effects of brominated pyridine derivatives (Schneider & d’Adda di Fagagna, 2012).

Safety and Hazards

Properties

IUPAC Name |

5-bromo-2-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWVCWSASGSHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

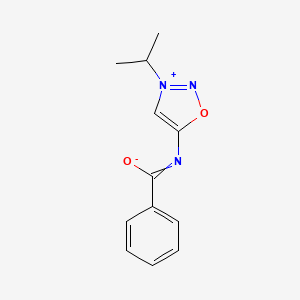

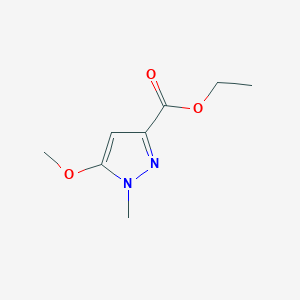

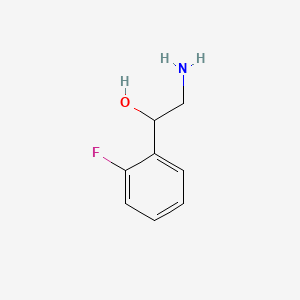

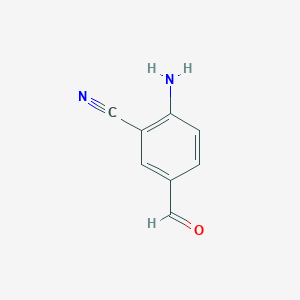

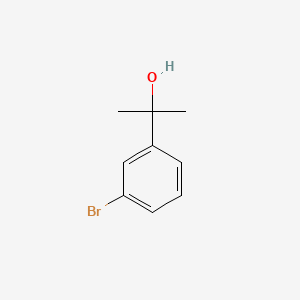

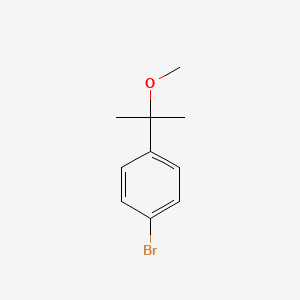

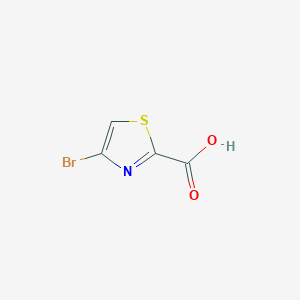

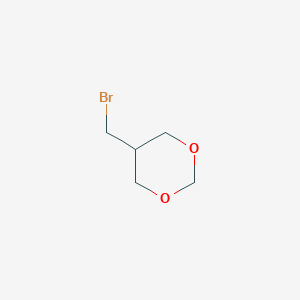

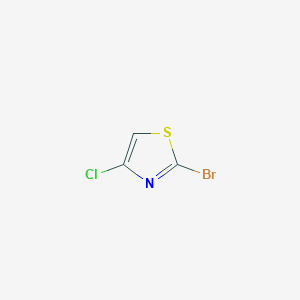

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.